Germane, acetoxytrimethyl-

Description

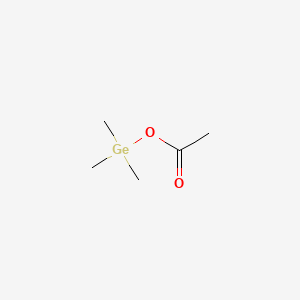

Germane, acetoxytrimethyl- (chemical formula: C₅H₁₂GeO₂) is an organogermanium compound characterized by a germanium atom bonded to three methyl groups and one acetoxy group. This compound belongs to the acylgermane family, which has garnered attention for applications in materials science and organic synthesis. Its synthesis typically involves reactions between acyl chlorides and germyllithium reagents, a method pioneered by Brook et al. in the 1960s . Acetoxytrimethylgermane is notable for its role as a precursor in chemical vapor deposition (CVD) processes, particularly in the production of germanium-containing thin films for microelectronics and optical devices .

Properties

CAS No. |

1118-13-4 |

|---|---|

Molecular Formula |

C5H12GeO2 |

Molecular Weight |

176.78 g/mol |

IUPAC Name |

trimethylgermyl acetate |

InChI |

InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |

InChI Key |

WYYQJDBZXXZDRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O[Ge](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:

(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.

Industrial Production Methods

On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.

Scientific Research Applications

Germane, acetoxytrimethyl- has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.

Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Properties of Selected Organogermanium Compounds

*Estimated based on analogous compounds.

Key Observations:

- Acetoxytrimethylgermane has a lower molecular weight compared to tris(trifluoromethyl)germane, owing to the lighter acetoxy group versus fluorinated substituents .

- Tris(trifluoromethyl)germane exhibits enhanced thermal and chemical stability due to strong C-F bonds, making it suitable for high-performance coatings .

Toxicity and Regulatory Considerations

- Acetoxytrimethylgermane: While direct toxicity data are absent, structurally similar acylgermanes (e.g., benzoyl derivatives) have undergone genotoxicity assessments under ECHA guidelines, suggesting comparable regulatory scrutiny .

- Tetraethoxygermane : Classified as hazardous under EU regulations, necessitating controlled use in industrial settings .

Biological Activity

Germane, acetoxytrimethyl- is a compound that belongs to the class of organogermanes. This compound has garnered interest due to its potential biological activities, including antioxidant and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

Chemical Structure

The chemical structure of Germane, acetoxytrimethyl- features a germanium atom bonded to three methyl groups and an acetoxy group. This unique configuration may contribute to its biological properties.

Antioxidant Activity

Antioxidants play a significant role in neutralizing free radicals, which can cause cellular damage. The antioxidant potential of Germane, acetoxytrimethyl- was evaluated using various assays, including DPPH and ABTS methods.

Table 1: Antioxidant Activity of Germane, Acetoxytrimethyl-

The DPPH assay indicated that Germane, acetoxytrimethyl- exhibits significant radical scavenging activity, with an IC50 value lower than 0.078 mg/mL, suggesting strong antioxidant potential.

Antimicrobial Properties

The antimicrobial activity of Germane, acetoxytrimethyl- was assessed against various microorganisms. The results demonstrated a notable inhibition zone against certain bacterial strains.

Table 2: Antimicrobial Activity of Germane, Acetoxytrimethyl-

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 13.5 ± 0.0 | |

| Escherichia coli | 11.5 ± 0.0 | |

| Candida albicans | 11.0 ± 0.0 |

These findings indicate that Germane, acetoxytrimethyl- possesses antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.

Case Studies

Recent studies have explored the biological activities of germanium compounds, including Germane, acetoxytrimethyl-. For instance, a study highlighted its effectiveness in reducing oxidative stress in cell cultures and its potential use in treating inflammatory conditions.

Case Study Summary:

- Objective: Evaluate the anti-inflammatory effects of Germane compounds.

- Method: In vitro assays were conducted on cell lines exposed to oxidative stress.

- Findings: Germane compounds significantly reduced markers of inflammation and oxidative damage.

Q & A

Q. What experimental design considerations are critical for studying the chemical reactivity of Germane, acetoxytrimethyl-?

To investigate reactivity, researchers should:

- Control variables : Isolate temperature, solvent polarity, and catalyst presence to minimize confounding effects .

- Use factorial designs : Test interactions between independent variables (e.g., reaction time, concentration) to identify mediators (direct causal pathways) vs. moderators (context-dependent effects) .

- Validate measurements : Address measurement error via replicate assays and calibration standards to ensure reliability in kinetic or thermodynamic data .

Q. How should researchers approach synthesizing Germane, acetoxytrimethyl- to ensure reproducibility?

- Document protocols rigorously : Include step-by-step procedures, purification methods, and spectroscopic validation (e.g., NMR, IR) to enable replication .

- Adhere to FAIR principles : Ensure data (e.g., synthetic yields, spectral libraries) are Findable, Accessible, Interoperable, and Reusable for cross-validation .

Q. What are the best practices for managing and preserving research data from studies on Germane, acetoxytrimethyl-?

- Classify data types : Include raw spectra, computational simulations, and material characterization results (e.g., crystallography) .

- Implement metadata standards : Use domain-specific templates (e.g., CIF files for crystallography) to enhance long-term usability .

- Deposit in trusted repositories : Utilize platforms like Zenodo or institutional databases compliant with DFG guidelines .

Advanced Research Questions

Q. How can contradictory findings in Germane, acetoxytrimethyl-’s catalytic behavior be systematically resolved?

- Conduct sensitivity analyses : Test if discrepancies arise from unmeasured moderators (e.g., trace impurities, atmospheric moisture) .

- Leverage multilevel modeling : Separate batch effects (e.g., synthesis lot variability) from intrinsic chemical properties using hierarchical regression .

- Triangulate methods : Combine computational simulations (DFT), in-situ spectroscopy, and kinetic studies to cross-validate mechanisms .

Q. What mixed-method sampling strategies enhance validity in studying Germane, acetoxytrimethyl-’s interactions in heterogeneous systems?

- Sequential sampling : First quantify reaction outcomes (e.g., yield) via probability sampling, then purposively select outliers for mechanistic qualitative analysis (e.g., TEM imaging) .

- Concurrent triangulation : Pair high-throughput screening (quantitative) with case studies of anomalous reactions (qualitative) to identify hidden variables .

Q. How can cognitive load theory optimize data analysis workflows for complex datasets involving Germane, acetoxytrimethyl-?

- Reduce extraneous load : Simplify visualization tools (e.g., interactive 3D molecular models) to focus attention on critical patterns .

- Enhance germane load : Train researchers on schema-based interpretation (e.g., spectral databases) to improve retention of complex analytical protocols .

- Monitor workload : Use validated instruments (e.g., NASA-TLX) to adjust task complexity during prolonged computational analyses .

Q. What thematic co-occurrence strategies are effective for synthesizing interdisciplinary literature on Germane, acetoxytrimethyl-?

- Iterative coding : Identify recurring themes (e.g., "hydrolysis pathways") across chemistry, materials science, and catalysis literature .

- Map conceptual networks : Use software like VOSviewer to visualize linkages between synthesis methods and application domains (e.g., organometallic catalysis) .

Methodological Guidance

- Data transparency : Share raw datasets and analytical codes openly to facilitate meta-analyses and reproducibility audits .

- Multi-method rigor : Combine analytical modeling (e.g., QSAR) with empirical validation to address mechanistic and applied research gaps .

- Ethical reporting : Disclose limitations (e.g., solvent toxicity in synthesis) and reflexivity in interpretation to strengthen warrants for conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.